

3,5-Dichloro-2-fluoropyridine molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973

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An In-Depth Technical Guide to **3,5-Dichloro-2-fluoropyridine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3,5-Dichloro-2-fluoropyridine** (CAS No. 823-56-3), a critical heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond basic data to explore the causality behind its reactivity, its strategic applications, and detailed protocols for its use.

Core Physicochemical & Structural Data

3,5-Dichloro-2-fluoropyridine is a polysubstituted pyridine ring, a structural motif prevalent in biologically active molecules. Its unique halogenation pattern—a fluorine atom activated by the ring nitrogen and two chlorine atoms—defines its chemical behavior and utility. The compound typically appears as an off-white to yellow crystalline solid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key quantitative data are summarized for efficient reference in the table below.

Property	Value	Source(s)
Molecular Formula	$C_5H_2Cl_2FN$	[1][4][5]
Molecular Weight	165.98 g/mol	[1][4][5]
CAS Number	823-56-3	[1][4]
Melting Point	41-43 °C	[6][7]
Boiling Point	173-174 °C	[6][7]
Appearance	Off-white to yellow solid	[1]
Purity	Typically ≥98.0% (GC)	[8][9]
Synonyms	2-Fluoro-3,5-dichloropyridine	[1][5]
Solubility	Soluble in Methanol	[6]
Storage	Store at 0-8°C in a dry, dark place	[1][6]

Mechanistic Insights: The Basis of Reactivity

The synthetic value of **3,5-Dichloro-2-fluoropyridine** is rooted in the predictable and regioselective reactivity of its halogen substituents. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (S_NAr).^[10] The reactivity of the halogens is not equal; it is dictated by their position relative to the electron-withdrawing nitrogen atom.

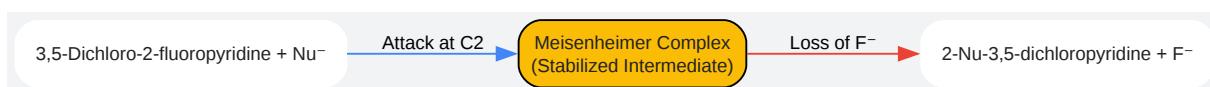
Causality of Regioselectivity:

- Activation at C2: Positions ortho (C2, C6) and para (C4) to the ring nitrogen are most activated toward nucleophilic attack. The fluorine atom at the C2 position is therefore the primary site of reactivity.
- Fluorine as a Superior Leaving Group in S_NAr : In the context of nucleophilic aromatic substitution, fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making it a better leaving group than chlorine in

this reaction class. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[11]

- **Meta-Position Inactivity:** The chlorine atoms at the C3 and C5 (meta) positions are significantly less activated and generally remain intact under conditions that selectively displace the C2-fluorine.

This predictable regioselectivity allows chemists to use **3,5-Dichloro-2-fluoropyridine** as a scaffold, first functionalizing the C2 position and then potentially targeting the less reactive chlorine atoms in subsequent, more forcing reaction steps.



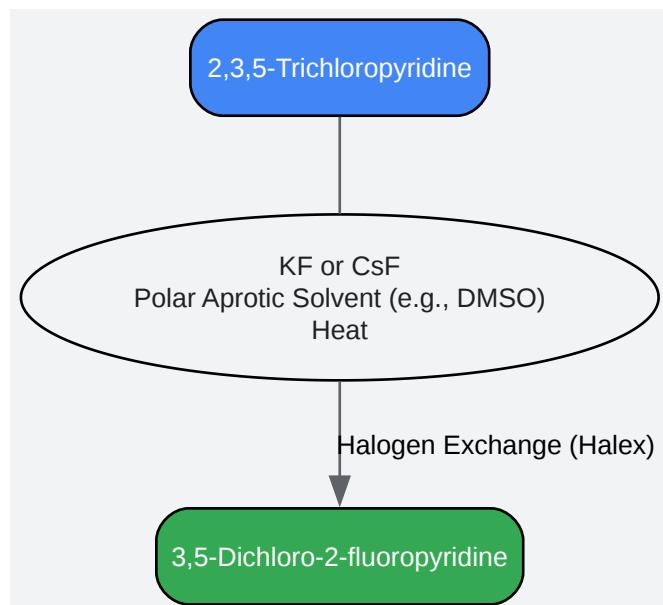
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Caption: General mechanism for Nucleophilic Aromatic Substitution (S_nAr).

Synthetic Pathway & Applications

Synthesis of 3,5-Dichloro-2-fluoropyridine

The industrial synthesis of fluorinated pyridines often relies on halogen exchange (Halex) reactions. While specific routes are proprietary, a logical and common approach for synthesizing **3,5-Dichloro-2-fluoropyridine** would involve the selective fluorination of a polychlorinated pyridine precursor, such as 2,3,5-trichloropyridine. This transformation is typically achieved using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent (e.g., DMSO, NMP) at elevated temperatures.[12][13]



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Caption: Plausible synthesis route via Halogen Exchange (Halex) reaction.

Key Applications in R&D

The utility of this molecule stems from its role as a versatile intermediate in synthesizing more complex, high-value compounds.

- Pharmaceutical Development: The introduction of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[13] **3,5-Dichloro-2-fluoropyridine** is a key building block for active pharmaceutical ingredients (APIs) in therapeutic areas such as oncology, and for developing novel antiviral and antibacterial agents.[1]
- Agrochemicals: In agriculture, this compound serves as a precursor for advanced herbicides and fungicides.[1] The specific halogenation pattern can contribute to the target specificity and efficacy of the final agrochemical product, helping to control pests while minimizing environmental impact.[1]

Experimental Protocol: A Representative S_nAr Reaction

This protocol describes a general, self-validating procedure for the nucleophilic aromatic substitution of the C2-fluorine with an oxygen nucleophile (phenoxide). This serves as a template for reactions with various nucleophiles.

Objective: To synthesize 3,5-dichloro-2-phenoxyppyridine.

Materials:

- **3,5-Dichloro-2-fluoropyridine** (1.0 eq)
- Phenol (1.1 eq)
- Potassium Carbonate (K_2CO_3 , 1.5 eq, anhydrous)
- N,N-Dimethylformamide (DMF, anhydrous)
- Ethyl acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Protocol Steps:

- Reaction Setup:
 - To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3,5-Dichloro-2-fluoropyridine** and anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
 - Stir the solution until the starting material is fully dissolved.
- Addition of Reagents:
 - Add phenol to the solution.
 - Add anhydrous potassium carbonate in one portion. The K_2CO_3 acts as a base to deprotonate the phenol in situ.

- Reaction Execution:

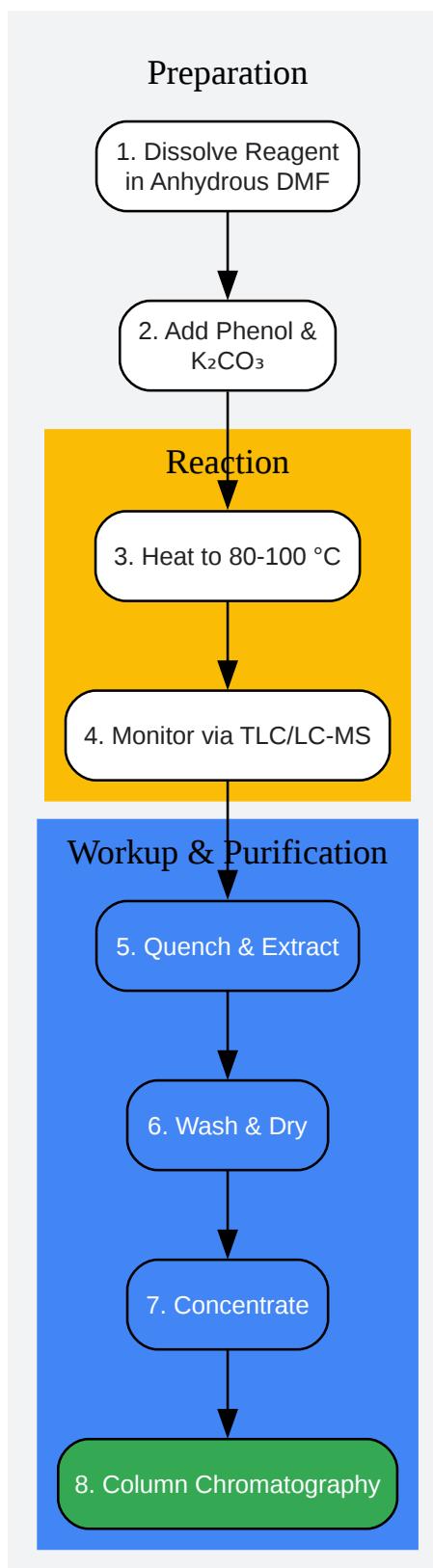
- Heat the reaction mixture to 80-100 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

- Workup and Isolation:

- Cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with ethyl acetate (3x volumes).
- Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification:

- Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,5-dichloro-2-phenoxy pyridine product.



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Caption: Step-by-step workflow for a typical S_nAr reaction.

Safety, Handling, and Storage

3,5-Dichloro-2-fluoropyridine is a hazardous chemical and must be handled with appropriate precautions.[14]

- Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[14] Causes serious skin and eye irritation.[14] May cause respiratory irritation.
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store at recommended temperatures (0-8°C) to ensure long-term stability.[1]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[14]

Conclusion

3,5-Dichloro-2-fluoropyridine is a high-value synthetic intermediate whose utility is defined by its predictable regiochemical reactivity. The activation of the C2-fluorine towards nucleophilic aromatic substitution, combined with the relative stability of the C3 and C5 chlorine atoms, provides a robust platform for the stepwise construction of complex pharmaceutical and agrochemical targets. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

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